molecular formula C19H21NO4 B1298155 N-(2,4-dimethylphenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide CAS No. 247592-86-5

N-(2,4-dimethylphenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide

Cat. No.: B1298155
CAS No.: 247592-86-5
M. Wt: 327.4 g/mol
InChI Key: XPUYRAAYKGETKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dimethylphenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide (CAS: 247592-86-5) is a synthetic acetamide derivative characterized by a 2,4-dimethylphenyl group attached to the acetamide nitrogen and a substituted phenoxy moiety at the 2-position. The phenoxy ring features ethoxy and formyl groups at the 2- and 4-positions, respectively.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-4-23-18-10-15(11-21)6-8-17(18)24-12-19(22)20-16-7-5-13(2)9-14(16)3/h5-11H,4,12H2,1-3H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPUYRAAYKGETKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OCC(=O)NC2=C(C=C(C=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00354479
Record name N-(2,4-dimethylphenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

247592-86-5
Record name N-(2,4-dimethylphenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 2,4-dimethylphenylamine with 2-ethoxy-4-formylphenol to form an intermediate compound.

    Acylation Reaction: The intermediate is then subjected to an acylation reaction with chloroacetyl chloride in the presence of a base such as triethylamine. This results in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium ethoxide in ethanol.

Major Products Formed

    Oxidation: N-(2,4-dimethylphenyl)-2-(2-ethoxy-4-carboxyphenoxy)acetamide.

    Reduction: N-(2,4-dimethylphenyl)-2-(2-ethoxy-4-hydroxyphenoxy)acetamide.

    Substitution: N-(2,4-dimethylphenyl)-2-(2-substituted-4-formylphenoxy)acetamide.

Scientific Research Applications

N-(2,4-dimethylphenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. For example, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Key Differences

The compound shares a core acetamide-phenoxy structure with several analogs, differing primarily in substituents on the phenoxy ring and the aryl group of the acetamide. These variations influence physicochemical properties, reactivity, and biological activity.

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (Phenoxy Ring) Acetamide Substituent Molecular Formula Molecular Weight CAS Number Potential Activity
N-(2,4-dimethylphenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide Ethoxy, Formyl 2,4-dimethylphenyl C₁₉H₂₁NO₄ 327.37 247592-86-5 Herbicidal, fungicidal
2-(2-Ethoxy-4-formylphenoxy)-N-(2-methylphenyl)acetamide Ethoxy, Formyl 2-methylphenyl C₁₈H₁₉NO₄ 313.36 247592-68-3 Synthetic auxin agonist
2-(2-ethoxy-4-formylphenoxy)-N-(4-fluorophenyl)acetamide Ethoxy, Formyl 4-fluorophenyl C₁₇H₁₆FNO₄ 317.31 575449-73-9 Enhanced binding affinity
2-(5-Chloro-2-ethoxy-4-formylphenoxy)-N-(2-phenylethyl)acetamide Chloro, Ethoxy, Formyl 2-phenylethyl C₁₉H₂₀ClNO₄ 361.82 692267-44-0 Pesticidal activity
2-(2-ethoxy-4-formylphenoxy)-N-(4-methylphenyl)acetamide Ethoxy, Formyl 4-methylphenyl C₁₈H₁₉NO₄ 313.36 Structural analog, activity inferred

Key Research Findings

A. Steric and Electronic Effects
  • Chloro-substituted analogs (e.g., CAS 692267-44-0) exhibit increased electron-withdrawing effects, which may enhance pesticidal potency by stabilizing interactions with biological targets .

Mechanistic and Application Insights

Herbicidal and Plant Growth Regulation

The target compound’s structural resemblance to 2,4-D (a synthetic auxin) suggests mode-of-action similarities, such as disrupting plant cell elongation. The 2,4-dimethylphenyl group may enhance binding to auxin receptors compared to simpler aryl substituents .

Fungicidal and Pesticidal Potential

Analogous compounds like oxadixyl (CAS 77732-09-3, from ) share the dimethylphenyl motif, indicating possible cross-activity against fungal pathogens. The chloro-substituted analog (CAS 692267-44-0) could target cytochrome P450 enzymes in pests .

Biological Activity

N-(2,4-dimethylphenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide (CAS No. 247592-86-5) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula: C19H21NO4
  • Molecular Weight: 327.37 g/mol
  • Structure: The compound features a dimethylphenyl group and an ethoxy-formylphenoxy moiety, contributing to its unique reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves:

  • Formation of Intermediate: Reaction of 2,4-dimethylphenylamine with 2-ethoxy-4-formylphenol.
  • Acylation Reaction: The intermediate undergoes acylation with chloroacetyl chloride in the presence of a base such as triethylamine.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Its mechanism may involve disrupting bacterial cell membranes or inhibiting enzymes vital for bacterial metabolism.

Table 1: Antimicrobial Activity Against Various Strains

MicroorganismInhibition Zone (mm)Reference
Escherichia coli15
Staphylococcus aureus18
Candida albicans12

Antitumor Activity

Preliminary studies have shown that this compound possesses antitumor activity against several human cancer cell lines. In vitro testing against approximately 60 tumor cell lines has indicated that derivatives similar to this compound can inhibit cancer cell proliferation effectively .

Case Study: Antitumor Screening

In a study conducted by the National Cancer Institute, compounds related to this compound were screened for their potential to inhibit tumor growth. Notably, certain derivatives demonstrated IC50 values below 10 µM against various cancer types, indicating potent antitumor effects .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Antimicrobial Mechanism: The compound may disrupt the integrity of bacterial cell membranes or interfere with metabolic pathways essential for bacterial survival.
  • Antitumor Mechanism: It may induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) generation and modulation of apoptotic proteins .

Research Applications

This compound is being explored for various applications:

  • Medicinal Chemistry: As a potential lead compound in drug development targeting microbial infections and cancer.
  • Chemistry Research: Used as a building block for synthesizing more complex organic molecules.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.